N-Dehydroxyzileuton-D4 is synthesized from N-Dehydroxyzileuton, which itself is derived from various synthetic pathways involving the modification of natural products or precursor compounds. The incorporation of deuterium (D4) into its structure enhances its metabolic stability and allows for better tracking in biological studies.
The synthesis of N-Dehydroxyzileuton-D4 typically involves several key steps:
The technical aspects of synthesizing N-Dehydroxyzileuton-D4 require precise control over reaction conditions, including temperature, pH, and reaction time. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the identity and purity of the synthesized compound.
N-Dehydroxyzileuton-D4 features a complex molecular structure characterized by its deuterated aromatic rings and functional groups that facilitate its biological activity. The presence of deuterium enhances its pharmacokinetic properties.
N-Dehydroxyzileuton-D4 participates in various chemical reactions pertinent to its function as a lipoxygenase inhibitor:
The kinetics of inhibition can be studied using enzyme assays that measure the rate of leukotriene production in the presence of varying concentrations of N-Dehydroxyzileuton-D4.
The mechanism by which N-Dehydroxyzileuton-D4 exerts its effects involves competitive inhibition of lipoxygenase enzymes. By binding to the enzyme's active site, it effectively reduces the production of inflammatory mediators such as leukotrienes.
Research indicates that this compound can significantly lower leukotriene levels in biological assays, demonstrating its potential efficacy in treating conditions characterized by excessive leukotriene production, such as asthma and allergic reactions.
N-Dehydroxyzileuton-D4 has several scientific uses:
This comprehensive analysis highlights the significance of N-Dehydroxyzileuton-D4 in both research and potential therapeutic contexts, emphasizing its role as a valuable compound in the field of medicinal chemistry.
The systematic naming follows IUPAC organic chemistry guidelines and isotopic labeling rules:
Table 1: Nomenclature Specifications
Component | Specification |
---|---|
Parent Structure | Benzo[b]thiophene-ethyl-hydroxylamine scaffold |
Isotopic Modification | Methyl group (-CH3) replaced with -CD3 |
CAS Registry | 171370-49-3 (unlabeled form) [1] |
N-Dehydroxyzileuton derives from zileuton (C11H12N2O2S) through oxidative dehydroxylation catalyzed by cytochrome P450 enzymes (CYP1A2, CYP2C9, CYP3A4) [3]. Key structural comparisons:
Table 2: Structural Comparison with Zileuton
Compound | Molecular Formula | Key Structural Feature |
---|---|---|
Zileuton | C11H12N2O2S | N-hydroxyurea moiety (-NH-C(O)-NHOH) |
N-Dehydroxyzileuton | C11H12N2OS | Hydroxylamine group (-NH-OH) [1] |
N-Dehydroxyzileuton-D4 | C11H8D4N2OS | Deuterated ethyl group (-CD3) [4] |
The transformation involves cleavage of the urea carbonyl, converting zileuton’s N-hydroxyurea to a hydroxylamine in N-dehydroxyzileuton [3]. This modification alters polarity and metabolic stability, influencing pharmacological behavior.
N-Dehydroxyzileuton was first identified in the 1990s during zileuton metabolism studies following its FDA approval for asthma (1996). Key milestones:
The deuterated version emerged as a response to the need for robust analytical standards that account for inter-individual metabolic variability in CYP activity [2] [4].
N-Dehydroxyzileuton-D4 addresses critical challenges in drug metabolism science:
1. Quantification of Metabolic Stability
2. Enzyme Kinetics and Drug-Drug Interactions (DDIs)
3. Isotope Effect Studies
Table 3: Research Applications of N-Dehydroxyzileuton-D4
Application Domain | Specific Use Case | Technical Advantage |
---|---|---|
Bioanalytical Chemistry | Internal standard for zileuton PK assays | Eliminates co-elution interference in MS |
CYP Phenotyping | Quantifying CYP2C9 contribution to metabolism | Distinguishes polymorphic metabolic rates |
Metabolic Stability Screening | High-throughput liver microsome assays | Corrects for extraction efficiency losses |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0